![molecular formula C17H18O2 B12437769 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone CAS No. 887574-95-0](/img/structure/B12437769.png)
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Isopropilfenoxi)fenil)etanona es un compuesto orgánico caracterizado por su estructura única, que incluye un grupo etanona unido a un anillo fenilo sustituido con un grupo 4-isopropilfenoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(4-(4-Isopropilfenoxi)fenil)etanona típicamente implica un proceso de varios pasos. Un método común es la reacción de acilación de Friedel-Crafts, donde un cloruro de acilo reacciona con un compuesto aromático en presencia de un catalizador ácido de Lewis, como el cloruro de aluminio. Las condiciones de reacción a menudo requieren condiciones anhidras y temperaturas que oscilan entre 0 °C y 50 °C .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(4-(4-Isopropilfenoxi)fenil)etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir nuevos sustituyentes en el anillo aromático. Los reactivos comunes incluyen halógenos (para la halogenación) y agentes nitrantes (para la nitración).
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Productos Principales:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(4-(4-Isopropilfenoxi)fenil)etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con efectos farmacológicos específicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 1-(4-(4-Isopropilfenoxi)fenil)etanona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y la estructura del compuesto .
Compuestos Similares:
4-Isopropilfenoxi-acetonitrilo: Comparte el grupo isopropilfenoxi, pero difiere en el grupo funcional unido al anillo aromático.
4,4′-Isopropilidendifenoxibis-anhídrido ftálico: Contiene una estructura fenoxi similar, pero se utiliza principalmente en la química de polímeros.
Singularidad: 1-(4-(4-Isopropilfenoxi)fenil)etanona es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y aplicaciones potenciales distintas. Su estructura permite modificaciones versátiles, lo que la hace valiosa en varios contextos de investigación e industriales.
Comparación Con Compuestos Similares
4-Isopropyl-phenoxy-acetonitrile: Shares the isopropyl-phenoxy group but differs in the functional group attached to the aromatic ring.
4,4′-Isopropylidenediphenoxy-bis-phthalic anhydride: Contains a similar phenoxy structure but is used primarily in polymer chemistry.
Uniqueness: 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
887574-95-0 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
1-[4-(4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-4-8-16(9-5-14)19-17-10-6-15(7-11-17)13(3)18/h4-12H,1-3H3 |
Clave InChI |
AIYPFUZUKLFFRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
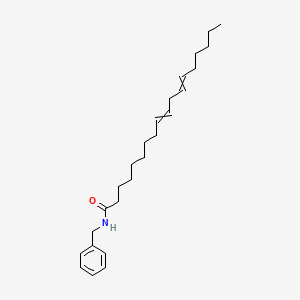
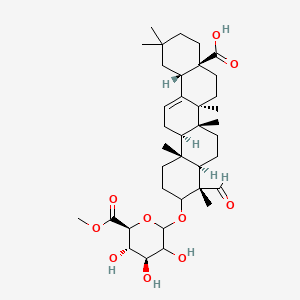
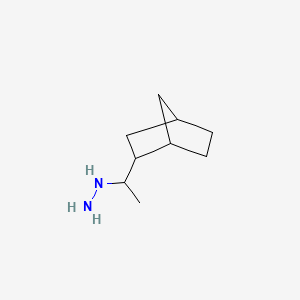
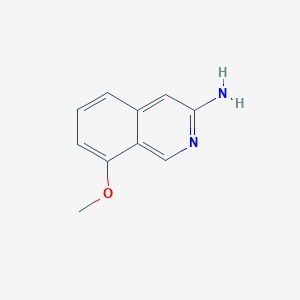


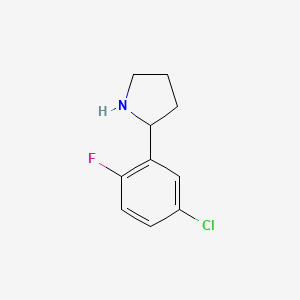
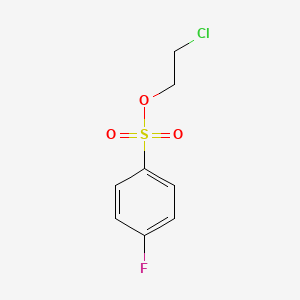
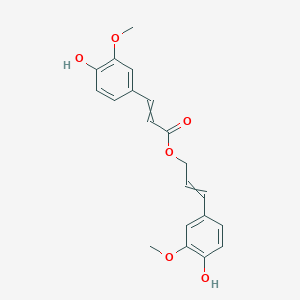
azanium](/img/structure/B12437766.png)

